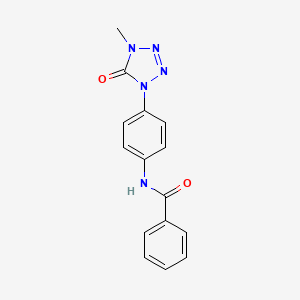

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-19-15(22)20(18-17-19)13-9-7-12(8-10-13)16-14(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVOCPDPSPHXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound characterized by a unique structure that includes a benzamide moiety linked to a tetrazole derivative. This compound has garnered attention in pharmaceutical research due to its potential biological activities, although comprehensive studies on its mechanisms and effects are still limited.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a phenyl ring attached to a benzamide group and a tetrazole ring that contains a methyl and an oxo group. This configuration allows for diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the tetrazole ring, known for its diverse pharmacological properties. The following sections summarize the potential biological activities based on available research findings.

1. Antimicrobial Activity

This compound exhibits potential antimicrobial properties. Interaction studies have indicated that compounds with similar structures often show effectiveness against various bacterial strains. For example, related compounds have demonstrated antimicrobial activity comparable to standard antibiotics like norfloxacin.

2. Anti-inflammatory Properties

Research suggests that the compound may also possess anti-inflammatory activity. The specific mechanisms remain unclear; however, the structural features that contribute to this activity are likely related to its ability to modulate inflammatory pathways through interactions with relevant enzymes or receptors.

3. Anticancer Potential

Preliminary studies indicate that derivatives of tetrazole compounds can exhibit anticancer properties. While direct studies on this compound are sparse, structural analogs have shown significant cytotoxicity against various cancer cell lines . The presence of the tetrazole ring is essential for this activity, as indicated by structure–activity relationship (SAR) analyses.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |

| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |

| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |

The exact mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance. These interactions may lead to modulation of biological pathways relevant to its proposed activities.

Case Studies and Research Findings

While there are few direct case studies focusing solely on this compound, research on similar compounds provides insight into its potential applications:

Study 1: Antimicrobial Efficacy

A study evaluated various tetrazole derivatives for their antimicrobial activity against common pathogens. Results indicated that compounds with similar structural features exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity Assays

In vitro assays conducted on related tetrazole compounds showed promising results against cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). These findings suggest potential pathways for further exploration regarding the anticancer efficacy of this compound.

Comparison with Similar Compounds

Target Compound:

- Core structure : Benzamide linked to a 4-methyl-5-oxo-tetrazole-substituted phenyl group.

- Key functional groups :

- Tetrazole ring (4,5-dihydro-1H-tetrazol-5-one) with methyl substituent.

- Benzamide carbonyl (C=O).

Analogous Compounds:

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) :

- Heterocycle : Isoxazole-thiadiazole fused system.

- Substituents : Phenyl and benzamide groups.

- Key differences : Replaces tetrazole with a thiadiazole-isoxazole system, introducing sulfur and oxygen heteroatoms .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, ) :

- Heterocycle : Thiadiazole-pyridine hybrid.

- Substituents : Acetyl and methyl groups on pyridine.

- Key differences : Pyridine ring introduces aromatic nitrogen, altering electronic properties compared to tetrazole .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, ) :

- Heterocycle : 1,2,4-Triazole-thione.

- Substituents : Sulfonyl and difluorophenyl groups.

- Key differences : Sulfonyl electron-withdrawing groups enhance acidity; thione tautomerism affects reactivity .

Physicochemical Properties

Key Observations :

- The tetrazole-based target likely exhibits higher metabolic stability than thiadiazole or triazole derivatives due to the tetrazole’s resistance to enzymatic degradation.

- Sulfonyl and fluorine substituents in triazole-thiones () increase polarity and acidity compared to the methyl-oxo tetrazole system.

- Higher melting points in thiadiazole-pyridine hybrids (e.g., 290°C for 8a) suggest enhanced crystallinity due to planar aromatic systems .

Spectroscopic and Analytical Data

- IR Spectroscopy :

- NMR Spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.